molecular formula C8H7BrN2O B3026657 3-Bromo-6-methoxyimidazo[1,2-a]pyridine CAS No. 1044733-59-6

3-Bromo-6-methoxyimidazo[1,2-a]pyridine

Cat. No. B3026657
CAS RN: 1044733-59-6
M. Wt: 227.06
InChI Key: KPIKGTJSQIUIKZ-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxyimidazo[1,2-a]pyridine, also known as BMP, is a heterocyclic compound belonging to the imidazopyridine family. It is a nitrogen-containing heterocyclic compound with a wide range of applications in the scientific field. BMP is used in various applications such as synthesis, drug discovery, and as a reagent in organic chemistry. BMP is a versatile compound with a wide variety of uses in research and development.

Scientific Research Applications

Antitubercular Activity

3-Bromo-6-methoxyimidazo[1,2-a]pyridine has garnered attention due to its promising antitubercular properties. Specifically, it has been evaluated as a potential drug candidate against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). Recent studies have demonstrated significant reductions in bacterial load when treated with varying doses of 3-Bromo-6-methoxyimidazo[1,2-a]pyridine. Further research is ongoing to optimize its efficacy and safety.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with multiple targets.

Mode of Action

Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with their targets to inhibit the growth of these bacteria.

Result of Action

Given the anti-tb activity of some imidazo[1,2-a]pyridine analogues , it is possible that this compound may also exhibit similar effects.

properties

IUPAC Name

3-bromo-6-methoxyimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIKGTJSQIUIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726249
Record name 3-Bromo-6-methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1044733-59-6
Record name 3-Bromo-6-methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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